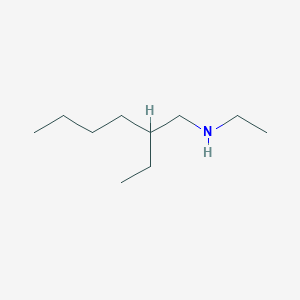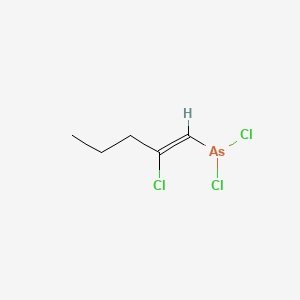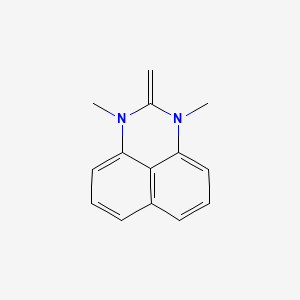![molecular formula C30H32N2O2 B14505247 N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline CAS No. 62895-94-7](/img/structure/B14505247.png)
N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline is a complex organic compound characterized by its unique structure, which includes a hexane backbone linked to phenylene groups through oxygen atoms, and terminated with aniline groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline typically involves the reaction of hexane-1,6-diol with 4-nitrophenol to form the intermediate hexane-1,6-diylbis(oxy-4-nitrobenzene). This intermediate is then reduced to hexane-1,6-diylbis(oxy-4-aminobenzene) using a reducing agent such as hydrogen in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maintaining product quality and yield .
化学反応の分析
Types of Reactions
N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline can undergo various chemical reactions, including:
Oxidation: The aniline groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups in the intermediate can be reduced to amines.
Substitution: The phenylene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products
Oxidation: Nitro derivatives of the phenylene rings.
Reduction: Amino derivatives of the phenylene rings.
Substitution: Halogenated or nitrated phenylene derivatives.
科学的研究の応用
N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and advanced materials.
作用機序
The mechanism by which N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing properties of its functional groups. The phenylene rings can participate in π-π interactions, while the aniline groups can act as nucleophiles in substitution reactions .
類似化合物との比較
Similar Compounds
- N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline
- N,N’-[Octane-1,8-diylbis(oxy-4,1-phenylene)]dianiline
- N,N’-[Decane-1,10-diylbis(oxy-4,1-phenylene)]dianiline
Uniqueness
N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline is unique due to its specific chain length and the presence of both ether and aniline functional groups. This combination imparts distinct physical and chemical properties, such as solubility, melting point, and reactivity, making it suitable for specialized applications in materials science and organic synthesis .
特性
CAS番号 |
62895-94-7 |
|---|---|
分子式 |
C30H32N2O2 |
分子量 |
452.6 g/mol |
IUPAC名 |
4-[6-(4-anilinophenoxy)hexoxy]-N-phenylaniline |
InChI |
InChI=1S/C30H32N2O2/c1(9-23-33-29-19-15-27(16-20-29)31-25-11-5-3-6-12-25)2-10-24-34-30-21-17-28(18-22-30)32-26-13-7-4-8-14-26/h3-8,11-22,31-32H,1-2,9-10,23-24H2 |
InChIキー |
OTPOBLTVXIGCAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCCOC3=CC=C(C=C3)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


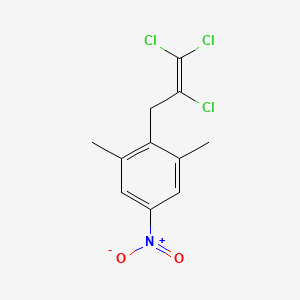
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)

![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
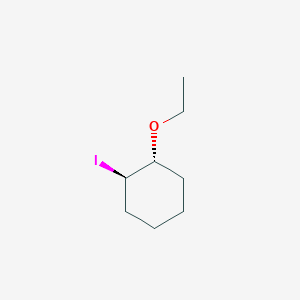
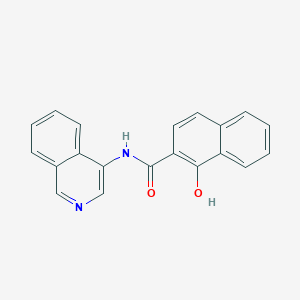
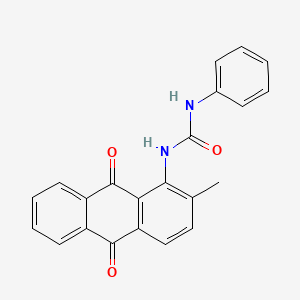
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
